molecular formula C11H13BrO2 B1275589 Tert-butyl 2-bromobenzoate CAS No. 55666-42-7

Tert-butyl 2-bromobenzoate

Cat. No. B1275589
Key on ui cas rn: 55666-42-7
M. Wt: 257.12 g/mol
InChI Key: ZELNHJFYEDOWLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05068300

Procedure details

51.4 g of Bromobenzoic acid tert.-butyl ester, 21.6 g of trimethylsilylacetylene, 1.4 g of (Ph3P)2PdCl2 in 400 ml of absolute acetonitrile and 100 ml of triethylamine are stirred under reflux for 8 hours in an atmosphere of nitrogen. After the reaction product has been worked up with CH2Cl2 /H2O and distilled, 40.6 g of 4-(trimethylsilylethinyl)-benzoic acid tert.-butyl ester are obtained.
Quantity
51.4 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One
Name
CH2Cl2 H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:14])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1Br)([CH3:4])([CH3:3])[CH3:2].[CH3:15][Si:16]([C:19]#[CH:20])([CH3:18])[CH3:17].C(Cl)Cl.O>C(#N)C.C(N(CC)CC)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[C:1]([O:5][C:6](=[O:14])[C:7]1[CH:12]=[CH:11][C:10]([C:20]#[C:19][Si:16]([CH3:18])([CH3:17])[CH3:15])=[CH:9][CH:8]=1)([CH3:4])([CH3:3])[CH3:2] |f:2.3,^1:37,56|

Inputs

Step One
Name
Quantity
51.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(C1=C(C=CC=C1)Br)=O
Name
Quantity
21.6 g
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
1.4 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
CH2Cl2 H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours in an atmosphere of nitrogen
Duration
8 h
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(C1=CC=C(C=C1)C#C[Si](C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 40.6 g
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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